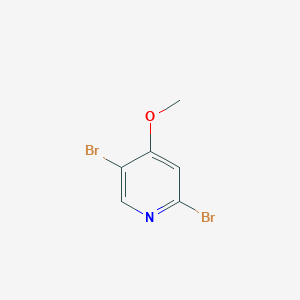
2,5-Dibromo-4-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-4-methoxypyridine: is an organic compound with the molecular formula C6H5Br2NO It is a derivative of pyridine, where the 2nd and 5th positions on the pyridine ring are substituted with bromine atoms, and the 4th position is substituted with a methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-methoxypyridine typically involves the bromination of 4-methoxypyridine. One common method is to treat 4-methoxypyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2nd and 5th positions of the pyridine ring.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve using more efficient brominating agents and solvents, as well as controlling the reaction temperature and time to minimize side reactions and by-products.
化学反応の分析
Types of Reactions: 2,5-Dibromo-4-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas under mild conditions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 2,5-diamino-4-methoxypyridine when using amines.
Coupling Reactions: Biaryl compounds with various substituents depending on the boronic acid used.
Reduction Reactions: 4-methoxypyridine when both bromine atoms are reduced to hydrogen.
科学的研究の応用
Chemistry: 2,5-Dibromo-4-methoxypyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through substitution and coupling reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its brominated structure makes it a valuable intermediate for various applications.
作用機序
The mechanism of action of 2,5-Dibromo-4-methoxypyridine depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
2,5-Dibromopyridine: Lacks the methoxy group at the 4th position, making it less versatile in certain reactions.
4-Methoxypyridine: Lacks the bromine atoms, limiting its reactivity in substitution and coupling reactions.
2,6-Dibromo-4-methoxypyridine: Similar structure but with bromine atoms at the 2nd and 6th positions, leading to different reactivity and applications.
Uniqueness: 2,5-Dibromo-4-methoxypyridine is unique due to the presence of both bromine atoms and a methoxy group, providing a balance of reactivity and stability
特性
IUPAC Name |
2,5-dibromo-4-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDWOEGZGVBCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
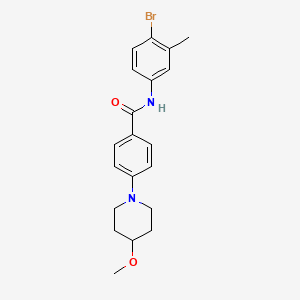
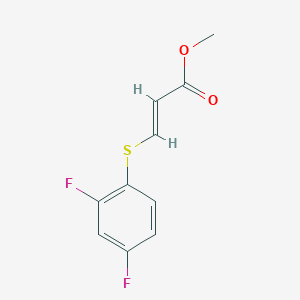
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B2608038.png)
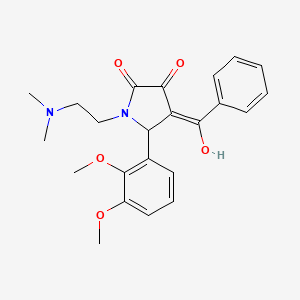
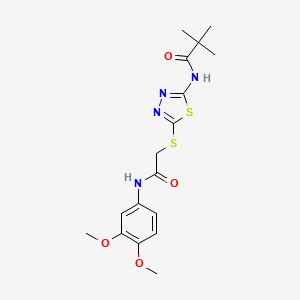
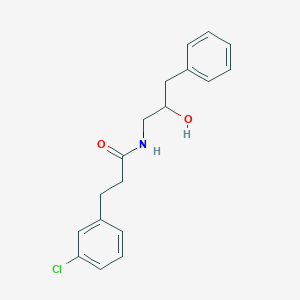
![5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B2608043.png)
![4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide](/img/structure/B2608045.png)
![methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate](/img/structure/B2608046.png)
![N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride](/img/structure/B2608047.png)
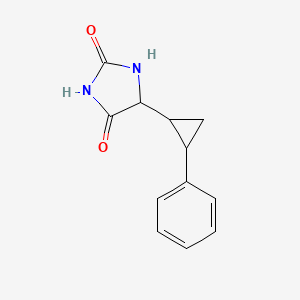
![2-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2608050.png)


